2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
Description
2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is a phthalazine derivative characterized by an isobutyl substituent at the 3-position of the heterocyclic ring and a carboxylic acid group at the 1-position. Based on substituent contributions, its molecular formula is estimated as C₁₄H₁₆N₂O₃, with a molecular weight of ~276.29 g/mol.
Properties
IUPAC Name |
2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(2)8-16-14(19)11-6-4-3-5-10(11)12(15-16)7-13(17)18/h3-6,9H,7-8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGCQJIITGFLBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-isobutylphthalic anhydride with hydrazine hydrate to form the phthalazinone intermediate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the use of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid with similar compounds:
Key Observations :
- Benzyl and bromo-fluorobenzyl groups (e.g., Ponalrestat) further elevate molecular weight and lipophilicity . Acidity: The pKa of the carboxylic acid group (~4.97) is consistent across analogs, as predicted for hydroxyethyl-substituted derivatives .
- Stability :
- Unsubstituted derivatives (e.g., CAS 25947-11-9) require refrigeration (2–8°C), while methyl-substituted analogs are stable at room temperature .
Biological Activity
2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is a synthetic compound notable for its unique phthalazinone structure, which incorporates both hydrophobic and polar characteristics. This molecular configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a phthalazinone moiety linked to an acetic acid group, which is significant for its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities, primarily through its interaction with specific enzymes and receptors. Its pharmacological profile includes:
- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity, although further research is needed to establish efficacy and mechanisms.
The biological activity of this compound is believed to stem from its ability to modulate signaling pathways related to inflammation and possibly cancer progression. The exact molecular pathways and targets are still under investigation, emphasizing the need for further studies to elucidate its pharmacological potential.
Comparative Analysis with Related Compounds
To understand the uniqueness and potential applications of this compound, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting some related compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid | Lacks isobutyl group; similar biological activity | Potentially less hydrophobic |
| 2-(3-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazin-1-acetic acid | Hydroxyethyl substituent; altered solubility properties | May exhibit different pharmacokinetics |
| 4-Oxo-phthalazine derivatives | Various substituents | Diverse biological activities |
This table illustrates how specific substituents influence the biological efficacy and application potential of phthalazinone derivatives.
Inhibition Studies
Recent studies have focused on the inhibitory effects of this compound on various enzymes. For instance:
- Aldose Reductase Inhibition : Similar compounds have shown potent inhibition of aldose reductase, an enzyme implicated in diabetic complications. While specific data on this compound's efficacy is limited, structural analogs have demonstrated submicromolar IC50 values, indicating strong inhibitory potential.
- Cytotoxicity Assessments : Cytotoxicity studies against cancer cell lines are ongoing. Initial findings suggest that the compound may exhibit low antiproliferative activity, warranting further exploration into its anticancer properties.
Interaction Studies
Molecular docking simulations have been employed to predict the binding affinities of this compound with target enzymes. These studies help identify crucial amino acids involved in binding interactions and provide insights into optimizing the compound's structure for enhanced activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of phthalazine derivatives with isobutyl groups and subsequent acetic acid side-chain incorporation. Key steps include:
- Precursor selection : Isobutyl-substituted phthalazinones (e.g., 3-tert-butyl-4-oxo-3,4-dihydrophthalazin-1-yl derivatives) are common intermediates .
- Reaction optimization : Solvent polarity (e.g., DMF or THF) and temperature (80–120°C) influence cyclization efficiency. Catalytic bases like K₂CO₃ enhance yield .
- Characterization : Confirm intermediates via ¹H/¹³C NMR and HPLC (>95% purity) before proceeding .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves molecular geometry (e.g., bond angles, dihedral angles). For example, a related phthalazinone derivative showed a mean C–C bond length of 0.003 Å and an R factor of 0.049 in single-crystal studies .
- NMR spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for isobutyl CH₃; δ 4.1–4.3 ppm for acetic acid CH₂) and ¹³C NMR (δ 170–175 ppm for carbonyl groups) confirm structural integrity .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 289.12) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard mitigation : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/ingestion; wash skin immediately upon contact .
- First aid : For eye exposure, rinse with water for 15+ minutes; seek medical attention for persistent symptoms .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?
- Methodological Answer :
- DFT calculations : Optimize geometry using Gaussian or ORCA to assess electronic properties (e.g., HOMO-LUMO gaps, charge distribution). For phthalazinones, the 4-oxo group often acts as a hydrogen-bond acceptor .
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The acetic acid side-chain may enhance binding via polar interactions .
Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts or spectral anomalies?
- Methodological Answer :
- Byproduct analysis : Use LC-MS to identify impurities (e.g., incomplete cyclization products). Adjust reaction time/temperature to minimize side reactions .
- Spectral discrepancies : Compare experimental NMR with simulated spectra (e.g., ACD/Labs or MestReNova). For example, tautomeric forms of the 4-oxo group may cause peak splitting .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer :
- pH stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C). Phthalazinones are typically stable at pH 5–7 but hydrolyze in strongly acidic/basic conditions .
- Thermal stability : TGA/DSC analysis reveals decomposition thresholds (e.g., >200°C for crystalline forms). Store samples at –20°C for long-term stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
